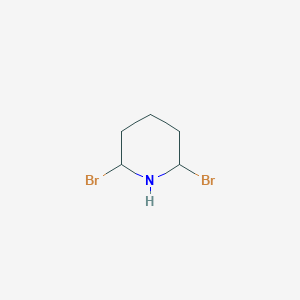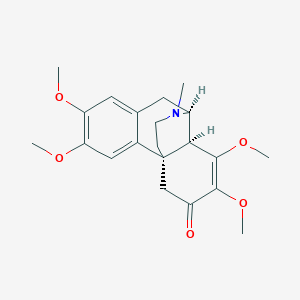
Stephodeline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stephodeline involves the extraction from the plant Stephania delovayi the compound is typically isolated using standard alkaloid extraction techniques, which may involve solvent extraction, chromatography, and crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Given its natural origin, large-scale production would likely involve the cultivation of Stephania delovayi and subsequent extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Stephodeline, like many alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not extensively documented. common reagents for alkaloid reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Biology: Its biological activity makes it a candidate for studying interactions with biological systems.
Industry: Its unique structure could inspire the development of new materials or chemical processes.
Mecanismo De Acción
The exact mechanism of action of Stephodeline is not fully understood. as an alkaloid, it likely interacts with various molecular targets, including enzymes and receptors, to exert its effects . The pathways involved would depend on its specific biological activity, which requires further investigation .
Comparación Con Compuestos Similares
Similar Compounds
Stephodeline is structurally related to other alkaloids found in the Stephania genus, such as:
- Cycleanine
- Isothis compound
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific biological activity.
Propiedades
Fórmula molecular |
C21H27NO5 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(1R,9S,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18-,21-/m0/s1 |
Clave InChI |
YRYHFXJRUQQCBR-XQAUZQBESA-N |
SMILES isomérico |
CN1CC[C@@]23CC(=O)C(=C([C@@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
SMILES canónico |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
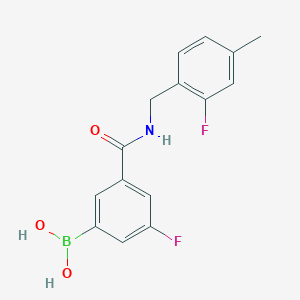
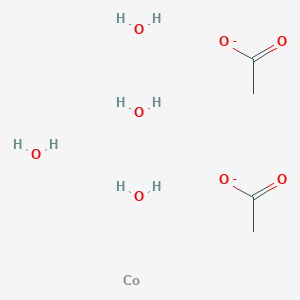
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
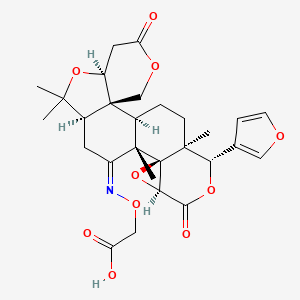
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)

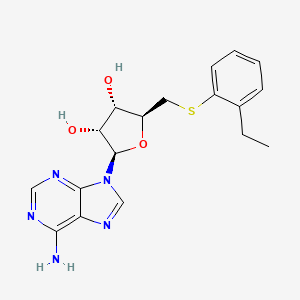

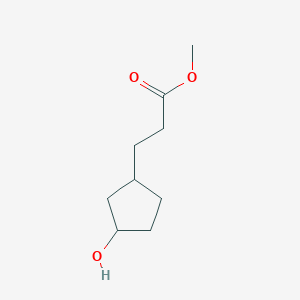
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)
